(5-Methylpyridazin-3-yl)boronic acid
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Overview
Description
(5-Methylpyridazin-3-yl)boronic acid is an organic compound with the molecular formula C6H8BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (5-Methylpyridazin-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration reactions due to their efficiency and scalability. The reagents used in these processes are typically chosen for their availability and cost-effectiveness, ensuring that the production method is economically viable .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridazin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: The Suzuki-Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
(5-Methylpyridazin-3-yl)boronic acid has several applications in scientific research:
Medicine: Boronic acid
Properties
Molecular Formula |
C5H7BN2O2 |
---|---|
Molecular Weight |
137.93 g/mol |
IUPAC Name |
(5-methylpyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3,9-10H,1H3 |
InChI Key |
VXMZCRBXGNAAIP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=N1)C)(O)O |
Origin of Product |
United States |
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